3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one
Overview
Description
3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a bromophenyl group attached to a dihydropyrazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one typically involves the reaction of 3-bromophenol with a suitable pyrazinone precursor under controlled conditions. One common method involves the use of a dehydrating agent such as phosphorus oxychloride to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of renewable starting materials, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through reactions like Suzuki cross-coupling or Buchwald-Hartwig amination.
Oxidation and Reduction: The dihydropyrazinone core can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the pyrazinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for hydrolysis, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki cross-coupling can yield various aryl-substituted derivatives, while oxidation can produce different pyrazinone derivatives .
Scientific Research Applications
3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. For instance, it may bind to and inhibit certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)-7-acetoxycoumarin: Another bromophenyl-containing compound with applications in medicinal chemistry.
4-(3-Bromophenoxy)pyridine: A heterocyclic compound with a similar bromophenyl group, used in various research applications.
5-(3-Bromophenoxy)pentanoic acid:
Uniqueness
3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one is unique due to its specific dihydropyrazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
Properties
IUPAC Name |
3-(3-bromophenoxy)-1-methylpyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-14-6-5-13-10(11(14)15)16-9-4-2-3-8(12)7-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKJNEIDVXIZMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)OC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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